Bis(2-ethylhexyl) 3,3'-thiodipropionate

Description

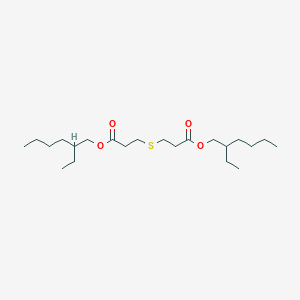

Bis(2-ethylhexyl) 3,3'-thiodipropionate (CAS 10526-15-5) is a sulfur-containing antioxidant belonging to the thiodipropionate ester family. Its molecular formula is C₂₂H₄₂O₄S, with a molecular weight of 402.64 g/mol . Structurally, it consists of two 2-ethylhexyl ester groups attached to the sulfur-linked propionic acid backbone. This compound is widely used in polymers, rubber, and lubricants to inhibit oxidative degradation by scavenging free radicals and decomposing peroxides . Its moderate chain length balances solubility in organic matrices and volatility resistance, making it suitable for applications requiring thermal stability up to 60–80°C .

Structure

2D Structure

Properties

IUPAC Name |

2-ethylhexyl 3-[3-(2-ethylhexoxy)-3-oxopropyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4S/c1-5-9-11-19(7-3)17-25-21(23)13-15-27-16-14-22(24)26-18-20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNLSBYMGKTWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCSCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884489 | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10526-15-5 | |

| Record name | 1,1′-Bis(2-ethylhexyl) 3,3′-thiobis[propanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10526-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) 3,3'-thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Catalyzed Direct Esterification

This method employs Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) to catalyze the reaction between TDPA and excess 2-ethylhexanol. A representative procedure involves refluxing equimolar amounts of TDPA and 2-ethylhexanol in toluene with 1–3 wt% sulfuric acid at 110–130°C for 6–12 hours. Water generated during the reaction is removed via azeotropic distillation using Dean-Stark traps to shift equilibrium toward ester formation. Typical yields range from 75% to 88% after purification by vacuum distillation.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1.5–2.5 wt% H2SO4 | <±5% yield |

| Molar Ratio (Alcohol:Acid) | 2.5:1–3:1 | Critical for >80% yield |

| Temperature | 120–125°C | Maximizes kinetics |

Transesterification via Acid Chloride Intermediate

For higher purity requirements, TDPA is first converted to its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride [(COCl)2]. The resulting 3,3'-thiodipropionyl dichloride reacts with 2-ethylhexanol in dichloromethane at 0–5°C, followed by neutralization with aqueous sodium bicarbonate. This method achieves yields exceeding 90% but requires stringent moisture control.

Catalytic Systems and Reaction Optimization

Recent advances focus on heterogeneous catalysts to simplify product isolation. Zeolite H-beta and sulfonated carbon catalysts demonstrate comparable activity to homogeneous acids while enabling catalyst reuse for 3–5 cycles without significant deactivation. Microwave-assisted esterification reduces reaction times to 1–2 hours at 150°C with 95% conversion efficiency.

Comparative Catalyst Performance:

| Catalyst Type | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H2SO4 | 120 | 8 | 82 |

| p-TsOH | 130 | 6 | 85 |

| Zeolite H-beta | 140 | 5 | 78 |

| Sulfonated Carbon | 135 | 4 | 80 |

Purification and Analytical Characterization

Crude products are typically washed with 5% NaHCO3 to remove residual acid, followed by vacuum distillation (b.p. 210–215°C at 1 mmHg). High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%. Nuclear magnetic resonance (NMR) spectral data align with theoretical predictions:

-

¹H NMR (CDCl3): δ 4.05–4.15 (m, 4H, OCH2), 2.85–2.95 (t, 4H, S-CH2), 1.20–1.50 (m, 18H, CH2/CH3).

-

¹³C NMR: 173.5 ppm (C=O), 70.1 ppm (OCH2), 39.8 ppm (S-CH2).

Scalability and Industrial Production Considerations

Pilot-scale batches (50–100 kg) utilize continuous flow reactors with in-line water separation membranes, achieving space-time yields of 0.8–1.2 kg/L·h. Economic analyses favor the acid-catalyzed route for large-scale production due to lower reagent costs compared to transesterification methods . Environmental impact assessments highlight the need for recycling 2-ethylhexanol to minimize waste generation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(2-ethylhexyl) 3,3’-thiodipropionate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: It can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as can be used.

Substitution: Nucleophiles like and can react with Bis(2-ethylhexyl) 3,3’-thiodipropionate under mild conditions.

Major Products:

Oxidation: The major products are typically and .

Reduction: The major products are and .

Substitution: The products depend on the nucleophile used but can include and .

Scientific Research Applications

Antioxidant Applications

BEHT is widely recognized for its antioxidant properties, which make it effective in stabilizing polymers against oxidative degradation. It is commonly used in:

- Polyvinyl Chloride (PVC) : BEHT serves as a heat stabilizer in PVC formulations, enhancing the material's thermal stability and prolonging its lifespan. Its effectiveness is attributed to its ability to scavenge free radicals generated during processing and use .

- Rubber Products : The compound is also utilized in rubber formulations to prevent degradation caused by heat and oxygen exposure, thus improving durability and performance .

Plasticizer in Polymers

BEHT functions as a plasticizer, which increases the flexibility and workability of polymer materials. Its applications include:

- Halogenated Polymers : It is particularly effective in plasticizing halogen-containing polymers such as PVC and rubber. The compound can be blended with epoxidized oils to enhance performance characteristics .

- Polymer Blends : BEHT can be combined with other plasticizers to create tailored formulations that meet specific industrial requirements. For example, blends with epoxidized soybean oil have shown improved compatibility and performance in PVC applications .

Biochemical Research

In biochemical contexts, BEHT has been investigated for its potential effects on biological processes:

- Cellular Studies : Research has explored the impact of BEHT on cellular mechanisms, including its role in modulating oxidative stress responses in various cell types.

- Preclinical Studies : Preliminary investigations suggest that BEHT may influence metabolic pathways and could have implications for therapeutic applications.

Environmental Applications

The stability and low volatility of BEHT make it suitable for environmentally friendly formulations:

- Sustainable Materials : As industries move towards greener practices, BEHT's compatibility with bio-based materials positions it as a candidate for sustainable polymer formulations .

Mechanism of Action

The primary mechanism by which Bis(2-ethylhexyl) 3,3’-thiodipropionate exerts its effects is through the scavenging of free radicals. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to materials and biological systems . The molecular targets include reactive oxygen species (ROS) and other free radicals .

Comparison with Similar Compounds

Key Observations :

- Longer alkyl chains (e.g., DSTDP) increase molecular weight and hydrophobicity, reducing volatility and enhancing compatibility with polyolefins .

- Branched chains (e.g., 2-ethylhexyl) improve solubility in polar polymers like PVC .

Physical and Functional Properties

| Property | Bis(2-ethylhexyl) | DLTDP | DSTDP | Ditridecyl |

|---|---|---|---|---|

| Melting Point (°C) | Not reported | 40–42 | 63 | Liquid at RT |

| Density (g/cm³) | ~0.95 (estimated) | 0.91 | 0.90 | 0.94 |

| Thermal Stability (°C) | 60–80 | 100–120 | 120–150 | 80–100 |

| Primary Application | PVC, lubricants | Polyolefins | High-temp plastics | Flexible polymers |

Performance Insights :

- Volatility : Bis(2-ethylhexyl) exhibits higher volatility than DSTDP, limiting its use in high-temperature processing .

- Antioxidant Efficiency : DSTDP’s long C18 chains provide prolonged radical scavenging in polypropylene, outperforming shorter-chain analogues .

- Solubility : Bis(2-ethylhexyl) excels in PVC due to branched chains enhancing compatibility .

Biological Activity

Overview

Bis(2-ethylhexyl) 3,3'-thiodipropionate (BEHT) is an organosulfur compound with the molecular formula C22H42O4S. It is categorized as a thioester derived from thiodipropionic acid and 2-ethylhexanol. This compound is known for its stability and low volatility, making it suitable for various applications in industrial and biochemical contexts. Recent studies have explored its biological activities, particularly its potential antioxidant properties, enzyme inhibitory effects, and implications in environmental toxicology.

- Molecular Weight : 402.63 g/mol

- Appearance : Colorless to pale yellow liquid

- Chemical Structure : Contains two ethylhexyl groups attached to a thiodipropionate moiety.

Antioxidant Activity

BEHT has been investigated for its antioxidant properties , which may offer protection against cell damage caused by free radicals. Preliminary studies suggest that BEHT can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in preventing oxidative damage associated with various diseases.

Enzyme Inhibition

Research indicates that BEHT exhibits significant inhibitory activity against enzymes , particularly acetylcholinesterase (AChE). A study highlighted that at a concentration of 250 ppm, BEHT demonstrated an AChE inhibition rate of 75.33% after 72 hours. The enzyme inhibition increased with higher concentrations, suggesting a dose-dependent relationship .

Table 1: Acetylcholinesterase Inhibition by BEHT

| Concentration (ppm) | AChE Inhibition (%) |

|---|---|

| 50 | 29.00 |

| 100 | 40.33 |

| 150 | 53.00 |

| 200 | 64.00 |

| 250 | 75.33 |

This inhibition of AChE suggests potential applications in managing conditions related to cholinergic dysfunctions.

Toxicological Effects

The toxicological profile of BEHT has been assessed through various studies, revealing both beneficial and harmful effects depending on the concentration and exposure duration. It has been noted that while low concentrations may exhibit protective effects against mutagenesis, higher concentrations could lead to cytotoxicity .

Table 2: Toxicological Effects of BEHT

| Study Focus | Findings |

|---|---|

| Antimutagenic Activity | High antimutagenic activity at low concentrations (3 µg/mL) in S. typhimurium strains . |

| Cytotoxicity | Higher doses led to significant toxicity in animal models . |

Environmental Impact

BEHT's role as an environmental contaminant, particularly in aquatic systems, raises concerns about its endocrine-disrupting effects. Studies have shown that similar compounds can disrupt thyroid hormone activity in aquatic organisms such as Japanese medaka (Oryzias latipes), indicating a potential risk associated with BEHT exposure in natural water bodies .

Case Studies

- Case Study on Antioxidant Properties : In vitro studies demonstrated that BEHT could significantly reduce oxidative stress markers in cultured cells exposed to hydrogen peroxide, suggesting its potential as a protective agent against oxidative damage.

- Case Study on Enzyme Inhibition : Field studies involving mosquito larvae (Culex quinquefasciatus) showed that exposure to BEHT resulted in notable mortality rates and behavioral changes, highlighting its potential use as a biological control agent against vector-borne diseases.

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the established methods for synthesizing Bis(2-ethylhexyl) 3,3'-thiodipropionate, and how can researchers optimize yield and purity for experimental use? A: The compound is synthesized via esterification of 3,3'-thiodipropionic acid with 2-ethylhexanol, typically catalyzed by sulfuric acid or p-toluenesulfonic acid. Post-synthesis purification involves liquid-liquid extraction to remove unreacted acids/alcohols, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Recrystallization in ethanol or acetone further enhances purity. Characterization via 1H/13C NMR (to confirm ester and thioether groups) and LC-MS (to verify molecular weight and purity ≥98%) is critical. Cross-referencing with pharmacopeial standards (e.g., USP) ensures traceability .

Analytical Characterization Q: Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound in polymer research? A: Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is essential for identifying ester carbonyl peaks (~170 ppm in 13C NMR) and thioether linkages (δ ~2.8 ppm in 1H NMR). High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies purity, while LC-MS validates molecular ions (m/z ~643 for the parent ion). Differential Scanning Calorimetry (DSC) can assess thermal stability (melting point < -24°C) .

Advanced Research Questions

Mechanistic Studies in Polymer Systems Q: How can researchers experimentally differentiate between radical scavenging and peroxide decomposition mechanisms of this compound in polyolefin oxidation studies? A: Use a combination of Electron Paramagnetic Resonance (EPR) to detect radical intermediates (e.g., alkyl or peroxyl radicals) during polymer aging and chemiluminescence to monitor peroxide decomposition rates. Computational methods like Density Functional Theory (DFT) model the compound’s hydrogen-donating capacity (BDE calculations for S-H bonds) and predict reaction pathways. Comparative studies with control antioxidants (e.g., hindered phenols) further isolate mechanistic contributions .

Degradation Byproduct Analysis Q: What methodologies are recommended to identify and quantify environmental degradation products of this compound in soil or aquatic systems? A: Simulate environmental degradation via UV irradiation (λ = 254–365 nm) or microbial exposure, followed by extraction with dichloromethane. Analyze extracts using GC-MS (for volatile byproducts like 2-ethylhexanol or thiodipropionic acid) and HPLC-MS/MS (for non-volatile sulfoxides or sulfones). Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate ecological risks. Method validation should include spike-recovery experiments (70–120% recovery range) .

Data Contradiction Resolution Q: How should researchers address discrepancies in reported antioxidant efficacy of this compound across different polymer matrices? A: Conduct systematic variable isolation:

- Compare oxidation induction times (OIT) via DSC under identical conditions (e.g., 200°C, O₂ flow).

- Analyze polymer crystallinity (XRD) and antioxidant dispersion (SEM-EDS) to assess matrix effects.

- Replicate conflicting studies with standardized protocols (ASTM D3895 for OIT). Cross-reference results with computational solubility parameters (Hansen solubility theory) to explain matrix-dependent performance .

Methodological Frameworks

Computational Modeling Integration Q: What computational tools are suitable for predicting the compatibility of this compound with novel polymer blends? A: Molecular dynamics (MD) simulations using software like GROMACS or Materials Studio model diffusion coefficients and polymer-antiioxidant interactions. Hansen Solubility Parameters (HSPs) predict miscibility (Δδ < 5 MPa¹/²). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., alkyl chain length) with antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.